![molecular formula C28H31NO5 B11152678 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11152678.png)

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

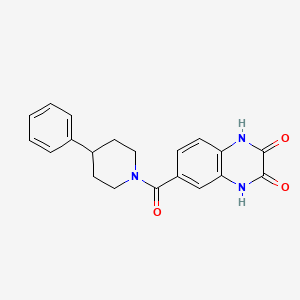

This compound is a fascinating fusion of structural elements, combining a chromone (furochromone) core with a tert-butyl group and an acetamide side chain. Let’s break it down:

Chromone Core: The chromone scaffold is a bicyclic structure containing a benzopyranone ring system.

Tert-Butyl Group: The tert-butyl (tert-butyl = t-Bu) moiety is a bulky substituent that impacts reactivity and stability.

Acetamide Side Chain: The acetamide group contributes to the compound’s overall functionality and solubility.

Preparation Methods

Synthetic Routes::

Furochromone Formation: Start with a suitable precursor (e.g., 3-tert-butyl-4,9-dimethylcoumarin) and cyclize it to form the furochromone ring system.

Acetylation: Introduce the acetamide side chain by acetylating the appropriate position on the furochromone core.

Industrial Production:: While industrial-scale production methods may not be widely documented, laboratory-scale syntheses serve as a foundation for further exploration.

Chemical Reactions Analysis

Reactivity::

Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

Substitution: Substituents on the chromone core can participate in substitution reactions.

Reduction: Reduction of functional groups (e.g., carbonyls) may occur.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Substitution: Nucleophilic substitution using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization are crucial to identify the precise compound formed.

Scientific Research Applications

This compound finds applications across disciplines:

Chemistry: As a versatile building block for novel derivatives.

Biology: Potential bioactivity (e.g., enzyme inhibition, receptor binding).

Medicine: Investigated for therapeutic properties (e.g., anti-inflammatory, anticancer).

Industry: May serve as a precursor for drug development.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways include enzymes, receptors, and cellular signaling cascades.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, exploring related chromones, acetamides, and furochromones will highlight its uniqueness.

Properties

Molecular Formula |

C28H31NO5 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C28H31NO5/c1-16-13-22-25(26-24(16)20(15-33-26)28(3,4)5)17(2)19(27(31)34-22)14-23(30)29-12-11-18-9-7-8-10-21(18)32-6/h7-10,13,15H,11-12,14H2,1-6H3,(H,29,30) |

InChI Key |

UWLSIHZVDNFYOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3OC)C)C4=C1C(=CO4)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid](/img/structure/B11152598.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11152601.png)

![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B11152607.png)

methanone](/img/structure/B11152609.png)

![(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11152610.png)

![trans-4-({[(4-Nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152628.png)

![N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-1H-indole-2-carboxamide](/img/structure/B11152631.png)

![5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan](/img/structure/B11152644.png)

![(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid](/img/structure/B11152646.png)

![6-chloro-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11152657.png)

![8-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11152683.png)